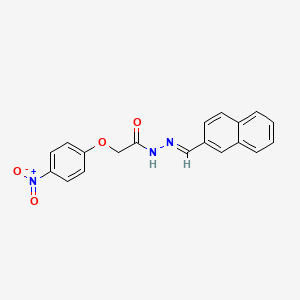![molecular formula C14H15N3O2 B5513376 N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513376.png)
N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds often involves complex reactions, including annulation processes to create specific rings and substitutions to introduce various functional groups. For instance, Dolzhenko et al. (2006) described the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates through pyrimidine ring annulation, highlighting the intricate steps involved in synthesizing such molecules (Dolzhenko, Chui, & Dolzhenko, 2006).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and Hirshfeld surface analysis, provides detailed insights into the arrangement of atoms within a molecule and its intermolecular interactions. For example, Zaoui et al. (2019) performed crystal structure and Hirshfeld surface analysis on ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, revealing how molecular packing and interactions dictate the compound's structural configuration (Zaoui et al., 2019).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are diverse, depending on their functional groups and molecular structure. The reaction mechanisms, including how these compounds participate in or undergo synthesis reactions, are crucial for understanding their chemical behavior. For example, the synthesis and biological activity of stereoisomers of a related compound demonstrated the impact of molecular configuration on pharmacological profiles, illustrating the complexity of chemical properties (Howson et al., 1988).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are essential for determining the compound's applications and handling. Studies on similar compounds often include detailed characterization using techniques like NMR spectroscopy and X-ray crystallography to elucidate these properties. For instance, the structural studies by Grassi et al. (2002) used ab initio and DFT calculations, complemented by X-ray crystallography, to explore the conformational characteristics and physical properties of related compounds (Grassi, Cordaro, Bruno, & Nicolò, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for understanding the compound's potential applications and behavior under different conditions. Research on analogues provides insights into these aspects, for example, the work by Morgan et al. (1990) on the synthesis and electrophysiological activity of N-substituted imidazolylbenzamides, showcasing the methods to analyze and optimize chemical properties for specific activities (Morgan et al., 1990).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research focuses on the synthesis of novel chemical compounds with potential antimicrobial activities. For instance, Bhuiyan et al. (2006) described the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, showcasing the methods for creating compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006).
Crystal structure and Hirshfeld surface analysis have been conducted on ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, highlighting the importance of understanding molecular packing and interactions for designing more effective compounds (Zaoui et al., 2019).
Antimicrobial and Antiproliferative Activities
Flefel et al. (2018) reported on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, emphasizing the antimicrobial and antioxidant activity of these compounds (Flefel et al., 2018).
Ilić et al. (2011) explored the antiproliferative activity of 2-(([1,2,4]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives, indicating the potential for these compounds in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Enaminones and Analgesic Properties
The study of enaminones and their structural analysis, as well as their potential as anticonvulsants, was detailed by Kubicki et al. (2000), providing insights into the design of compounds with specific biological activities (Kubicki et al., 2000).
Ukrainets et al. (2015) synthesized N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides and investigated their analgesic properties, suggesting the potential for new analgesics among azahetarylcaboxylic acid derivatives (Ukrainets et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-15-14(18)11-5-7-12(8-6-11)19-13-9-4-10(2)16-17-13/h4-9H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDQMXIVPWLHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)OC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5513296.png)

![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)
![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)


![2-(2,4-dimethoxyphenyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5513341.png)

![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)
![N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide](/img/structure/B5513373.png)
![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide](/img/structure/B5513383.png)
![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)